molecular formula C13H14ClNO3S2 B2743314 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034614-61-2

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2743314
CAS RN: 2034614-61-2
M. Wt: 331.83
InChI Key: HRMOWEYQDUCLAY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been extensively studied for its potential in cancer treatment. This compound is designed to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals that have been synthesized and characterized for various applications, including antimicrobial and antitubercular activities. The process involves complex chemical reactions to produce derivatives with specific properties, aiming to explore their potential in medical and pharmaceutical applications. These compounds are characterized using techniques like NMR, IR, and Mass spectral data, ensuring their structural integrity and suitability for further studies (Spoorthy et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal potential of similar compounds. For instance, novel derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This research highlights the potential of these compounds in developing new treatments for infectious diseases (Desai et al., 2011).

Antitubercular Activity

The antitubercular activity of these compounds is also a significant area of research. Studies have shown that derivatives of "5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide" can be potent inhibitors against Mycobacterium tuberculosis, offering a promising avenue for tuberculosis treatment. The evaluation of these compounds involves screening for their ability to inhibit the bacterial growth of M. tuberculosis, with some showing promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-12-4-3-11(20-12)13(17)15-8-9(18-6-5-16)10-2-1-7-19-10/h1-4,7,9,16H,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOWEYQDUCLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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